5,6-dimethylpyridazine-3-carbonitrile
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Overview
Description
5,6-Dimethylpyridazine-3-carbonitrile is a heterocyclic organic compound with the molecular formula C7H7N3 It belongs to the pyridazine family, characterized by a six-membered ring containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethylpyridazine-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethylpyridine with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethylpyridazine-3-carbonitrile can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are often employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
5,6-Dimethylpyridazine-3-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug development.
Industry: It is used in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 5,6-dimethylpyridazine-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A parent compound with a similar structure but without the methyl and nitrile substituents.
Pyridazinone: A derivative with a carbonyl group at the 3-position instead of a nitrile group.
Dimethylpyridazine: Similar to 5,6-dimethylpyridazine-3-carbonitrile but lacks the nitrile group.
Uniqueness
This compound is unique due to the presence of both methyl groups and a nitrile group on the pyridazine ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
2751610-45-2 |
---|---|
Molecular Formula |
C7H7N3 |
Molecular Weight |
133.2 |
Purity |
95 |
Origin of Product |
United States |
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